Cas no 540750-98-9 (Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate)
Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- DTXSID801207500
- Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate
- DB-209444
- Methyl6-acetamidobenzo[d]isoxazole-3-carboxylate
- Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate
- SCHEMBL16571545
- methyl 6-acetamido-1,2-benzoxazole-3-carboxylate
- KDNWMWIWDMGWOQ-UHFFFAOYSA-N
- 540750-98-9
-
- Inchi: 1S/C11H10N2O4/c1-6(14)12-7-3-4-8-9(5-7)17-13-10(8)11(15)16-2/h3-5H,1-2H3,(H,12,14)
- InChI Key: KDNWMWIWDMGWOQ-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2C(C(=O)OC)=N1)NC(C)=O
Computed Properties
- Exact Mass: 234.06405680Da
- Monoisotopic Mass: 234.06405680Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 81.4Ų
Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521866-1g |
Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate |
540750-98-9 | 97% | 1g |
$*** | 2023-05-30 | |
| Crysdot LLC | CD11107981-1g |
Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate |
540750-98-9 | 97% | 1g |
$842 | 2024-07-18 |
Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate Suppliers
Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate
Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate (CAS No. 540750-98-9): A Comprehensive Overview
Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate, identified by its CAS number 540750-98-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic derivative has garnered attention due to its structural complexity and potential biological activities. The compound belongs to the benzisoxazole class, which is well-documented for its role in various pharmacological applications.
The molecular structure of Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate features a benzisoxazole core substituted with an acetylamino group at the 6-position and a carboxylate ester at the 3-position. This configuration makes it a versatile scaffold for further chemical modifications, enabling the development of novel derivatives with enhanced pharmacological properties. The presence of both polar and non-polar functional groups in its structure contributes to its solubility and interaction with biological targets.
Recent advancements in drug discovery have highlighted the importance of benzisoxazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds within this class exhibit inhibitory effects on multiple enzymes and receptors, making them promising candidates for treating inflammatory diseases, cancer, and neurological disorders. The acetylamino group in Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate is particularly noteworthy, as it can modulate the reactivity and binding affinity of the molecule towards biological targets.
In the context of medicinal chemistry, the synthesis of Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the acetylamino group at the 6-position is a critical step, often achieved through nucleophilic substitution or condensation reactions. The subsequent formation of the carboxylate ester at the 3-position typically involves esterification or transesterification processes. These synthetic strategies ensure high yield and purity, which are essential for subsequent pharmacological evaluations.
The pharmacological profile of Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, it has shown potential in inhibiting tumor growth and angiogenesis, making it a candidate for oncology research. The benzisoxazole core is known to interact with various biological pathways, including those involved in pain perception and neurotransmitter release.
One of the most compelling aspects of Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate is its structural flexibility, which allows for further derivatization to optimize pharmacokinetic and pharmacodynamic properties. Researchers have explored modifications such as halogenation, alkylation, and functionalization at different positions on the benzisoxazole ring. These modifications have led to the discovery of several lead compounds that are currently undergoing further investigation in clinical trials.
The role of computational chemistry in designing and optimizing derivatives of Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate cannot be overstated. Molecular modeling techniques have enabled scientists to predict binding affinities, metabolic stability, and drug-like properties with high accuracy. By leveraging these tools, researchers can accelerate the drug discovery process and identify promising candidates more efficiently. This interdisciplinary approach combines experimental data with computational insights to guide synthetic efforts towards biologically relevant targets.
In conclusion, Methyl 6-(acetylamino)-1,2-benzisoxazole-3-carboxylate (CAS No. 540750-98-9) represents a valuable compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its benzisoxazole core combined with functional groups such as acetylamino and carboxylate ester provides a versatile platform for developing novel drugs targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound class, it is likely that additional derivatives will emerge as promising candidates for future clinical development.
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